molecular formula C13H28O B14354731 2,4,8-Trimethyldecan-1-OL CAS No. 91001-14-8

2,4,8-Trimethyldecan-1-OL

Cat. No.: B14354731
CAS No.: 91001-14-8
M. Wt: 200.36 g/mol
InChI Key: WNXJDOCIGZUIIF-UHFFFAOYSA-N
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Description

2,4,8-Trimethyldecan-1-OL is an organic compound belonging to the class of alcohols It is characterized by the presence of three methyl groups attached to a decane chain, with a hydroxyl group (-OH) at the first carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-Trimethyldecan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,4,8-trimethyl-1-decanone with a Grignard reagent such as methylmagnesium bromide, followed by hydrolysis, yields this compound . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions . The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,8-Trimethyldecan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 2,4,8-Trimethyl-1-decanone.

    Reduction: 2,4,8-Trimethyldecane.

    Substitution: 2,4,8-Trimethyl-1-chlorodecane.

Scientific Research Applications

2,4,8-Trimethyldecan-1-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,8-Trimethyldecan-1-OL involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, it may act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4,8-Trimethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2,4,8-Trimethyl-1-decanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    2,4,8-Trimethyl-1-chlorodecane: A halogenated derivative with distinct chemical properties.

Uniqueness

2,4,8-Trimethyldecan-1-OL is unique due to its combination of a long alkyl chain with multiple methyl groups and a hydroxyl group. This structure imparts specific physical and chemical properties, making it valuable in various applications .

Properties

CAS No.

91001-14-8

Molecular Formula

C13H28O

Molecular Weight

200.36 g/mol

IUPAC Name

2,4,8-trimethyldecan-1-ol

InChI

InChI=1S/C13H28O/c1-5-11(2)7-6-8-12(3)9-13(4)10-14/h11-14H,5-10H2,1-4H3

InChI Key

WNXJDOCIGZUIIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CCCC(C)CC(C)CO

Origin of Product

United States

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